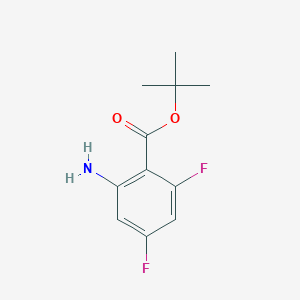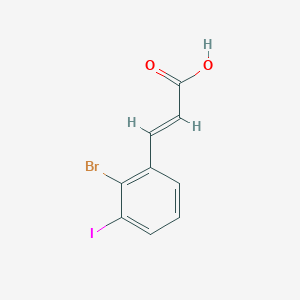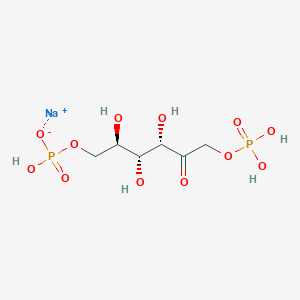
Fructose diphosphate sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fructose diphosphate sodium, also known as fructose-1,6-diphosphate sodium, is a compound that plays a crucial role in cellular metabolism. It is an intermediate product in the glycolytic pathway, which is essential for the breakdown of glucose to produce energy. This compound is known for its ability to regulate key enzyme activities in glucose metabolism, thereby improving cellular energy metabolism, especially under conditions of ischemia and hypoxia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fructose diphosphate sodium can be synthesized through a series of chemical reactions. One common method involves the phosphorylation of fructose using adenosine triphosphate (ATP) in the presence of specific enzymes such as phosphofructokinase. The reaction conditions typically include a buffered aqueous solution at a controlled pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods
In industrial settings, this compound is often produced through a more streamlined process. For instance, the compound can be prepared by dissolving this compound and vitamin C in water for injection, followed by the addition of 15-hydroxystearic acid macrogol ester. The solution is then stirred, decolorized, filtered, sterilized, and dried to obtain the final product. This method ensures high purity and stability of the compound, making it suitable for medical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Fructose diphosphate sodium undergoes various chemical reactions, including:
Phosphorylation: The addition of phosphate groups to the molecule, which is a key step in glycolysis.
Isomerization: The conversion of glucose-6-phosphate to fructose-6-phosphate, facilitated by the enzyme phosphoglucoisomerase.
Common Reagents and Conditions
Common reagents used in these reactions include adenosine triphosphate (ATP) for phosphorylation and specific enzymes like phosphofructokinase and phosphoglucoisomerase. The reactions typically occur under physiological conditions, with a pH around 7.4 and a temperature of 37°C .
Major Products Formed
The major products formed from these reactions include fructose-1,6-diphosphate, glyceraldehyde-3-phosphate, and dihydroxyacetone phosphate, which are all intermediates in the glycolytic pathway .
Applications De Recherche Scientifique
Fructose diphosphate sodium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in studies involving carbohydrate metabolism and enzyme kinetics.
Biology: The compound is crucial for understanding cellular energy metabolism and the regulation of glycolysis.
Medicine: this compound is used in the treatment of various conditions, including myocardial ischemia, angina pectoris, and cerebral infarction. .
Mécanisme D'action
Fructose diphosphate sodium exerts its effects by entering cells and activating key enzymes in the glycolytic pathway, such as phosphofructokinase and pyruvate kinase. This activation increases the concentration of adenosine triphosphate and phosphocreatine within the cell, promoting the inward flow of potassium and calcium ions. These changes enhance cellular energy metabolism and glucose utilization, particularly under conditions of ischemia and hypoxia .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fructose-6-phosphate: Another glycolytic intermediate that is isomerized from glucose-6-phosphate.
Glucose-6-phosphate: The phosphorylated form of glucose that is converted to fructose-6-phosphate.
Dihydroxyacetone phosphate: A product of fructose-1,6-diphosphate cleavage in glycolysis.
Uniqueness
Fructose diphosphate sodium is unique in its ability to directly influence key regulatory enzymes in the glycolytic pathway, making it particularly effective in enhancing cellular energy metabolism under stress conditions. Its role in medical treatments, especially for ischemic conditions, sets it apart from other similar compounds .
Propriétés
Numéro CAS |
296795-67-0 |
|---|---|
Formule moléculaire |
C6H13NaO12P2 |
Poids moléculaire |
362.10 g/mol |
Nom IUPAC |
sodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2.Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);/q;+1/p-1/t3-,5-,6-;/m1./s1 |
Clé InChI |
HBYYJIPCYANMBX-BAOOBMCLSA-M |
SMILES isomérique |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)[O-].[Na+] |
SMILES canonique |
C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate](/img/structure/B12966380.png)
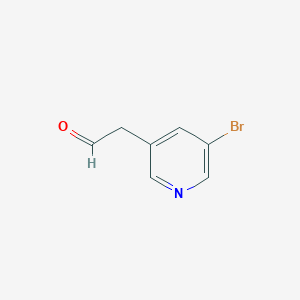
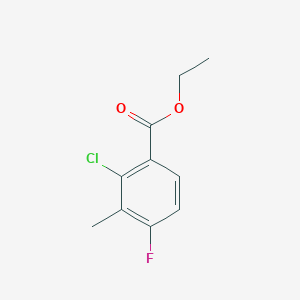


![2-(Furan-2-yl)-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B12966386.png)
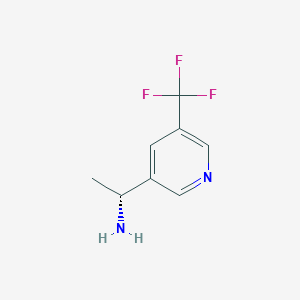
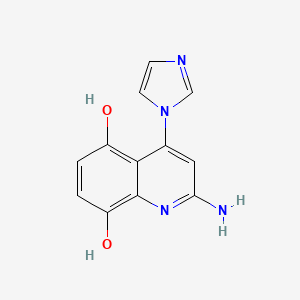
![2-(Trifluoromethyl)benzo[h]quinoline](/img/structure/B12966396.png)
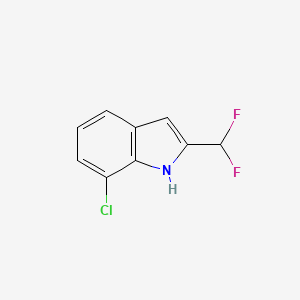
![(E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo[2,3-f][1]oxacycloundecin-4-yl 2-methylbut-2-enoate](/img/structure/B12966400.png)
![tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B12966403.png)
